Methylprednisolone Succinate
Description
Evolution of Research Paradigms for Methylprednisolone (B1676475) Hemisuccinate
The research trajectory of methylprednisolone hemisuccinate has evolved significantly since its initial description in the late 1950s. drugbank.com Early research focused on its fundamental anti-inflammatory and immunosuppressive effects across various organ systems. drugbank.com A pivotal shift in research occurred with the National Acute Spinal Cord Injury Studies (NASCIS), which investigated high-dose methylprednisolone sodium succinate (B1194679) for acute spinal cord injury (SCI). science.govnih.govcapes.gov.br These trials, particularly NASCIS II, sparked a long-standing debate and a wealth of subsequent research into its neuroprotective potential and the optimal therapeutic window. nih.govcapes.gov.brelsevierpure.comneurology.org More recent research paradigms have expanded to explore its molecular mechanisms in greater detail, including its effects on specific inflammatory pathways, gene expression, and cellular apoptosis in the context of autoimmune diseases and neurological injury. nih.govnih.gov
Significance of Methylprednisolone Hemisuccinate in Clinical and Pre-clinical Investigations
The significance of methylprednisolone hemisuccinate in research is underscored by its widespread use in both pre-clinical animal models and human clinical trials. drugbank.comnih.govnih.gov In pre-clinical studies, it serves as a standard treatment against which new anti-inflammatory and neuroprotective agents are often compared. nih.govresearchgate.net Animal models of conditions like experimental autoimmune encephalomyelitis (EAE), an analog of multiple sclerosis, have been instrumental in elucidating the compound's impact on immune cell activity and central nervous system inflammation. nih.govresearchgate.net
In the clinical arena, methylprednisolone hemisuccinate has been a cornerstone in studies investigating treatments for a multitude of disorders, including severe allergic reactions, dermatologic diseases, endocrine disorders, and various inflammatory and autoimmune conditions. drugbank.com Its role in acute spinal cord injury has been one of the most extensively studied and debated topics in neurological research. nih.govneurology.org Systematic reviews and meta-analyses continue to scrutinize the data from these trials to refine clinical practice guidelines. nih.govneurology.org Furthermore, ongoing clinical trials are exploring its efficacy in new contexts, such as in combination with other therapies for conditions like sudden sensorineural hearing loss. nih.govresearchgate.net
Interactive Data Table: Key Research Areas of Methylprednisolone Hemisuccinate
| Research Area | Focus of Investigation | Key Findings |
| Neuroprotection | Efficacy in acute spinal cord injury (SCI) and other neurological injuries. | Studies like NASCIS II suggested a modest benefit in motor recovery if administered within 8 hours of injury, though this remains a topic of debate. nih.govelsevierpure.com Research also explores its effects on glial cells and neuronal apoptosis. nih.govnih.gov |
| Autoimmune Diseases | Treatment of conditions like multiple sclerosis (MS) and rheumatoid arthritis. | In animal models of MS (EAE), it has been shown to remit clinical signs and reduce CNS inflammation. researchgate.net It is also investigated for its ability to modulate immune responses in various autoimmune disorders. frontiersin.orgnih.gov |
| Inflammatory Conditions | Management of a wide range of inflammatory disorders. | It effectively suppresses inflammatory responses by inhibiting inflammatory mediators and cytokine production. nih.govpatsnap.com Studies have examined its use in conditions from asthma to inflammatory bowel disease. nih.govscience.gov |
| Pharmacokinetics | Absorption, distribution, metabolism, and excretion of the compound. | As a prodrug, it is rapidly hydrolyzed to the active compound methylprednisolone. nih.gov Its pharmacokinetic profile has been compared between different species to inform pre-clinical models. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXEJJVJRTNOW-XYMSELFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2375-03-3 (mono-hydrochloride salt) | |
| Record name | Methylprednisolone Hemisuccinate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80183466 | |
| Record name | 6-Methylprednisolone hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-57-5 | |
| Record name | Methylprednisolone succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylprednisolone Hemisuccinate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprednisolone hemisuccinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14644 | |
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| Record name | 6-Methylprednisolone hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.968 | |
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| Record name | METHYLPREDNISOLONE HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GMR90S4KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Investigations of Methylprednisolone Hemisuccinate
Prodrug Metabolism and Bioactivation
Enzymatic Conversion to Methylprednisolone (B1676475) (e.g., Carboxylesterase 2)
The conversion of methylprednisolone hemisuccinate (MPHS) to its pharmacologically active form, methylprednisolone (MP), is a critical step in its mechanism of action. This bioactivation is primarily achieved through hydrolysis, a process catalyzed by nonspecific carboxylesterases. nih.gov These enzymes are widely distributed throughout the body, with significant activity in the liver and plasma. nih.gov
Research has identified specific carboxylesterase isozymes involved in this process. In rat liver microsomes, a dexamethasone-induced hydrolase capable of metabolizing MPHS was identified as a member of the carboxylesterase 2 (CES2) family. nih.gov This finding suggests that CES2 plays a significant role in the hepatic conversion of the prodrug. The hydrolysis of MPHS is generally rapid in vivo, ensuring the prompt release of the active methylprednisolone. nih.gov
Carboxylesterases, including hCE1 and hCE2 in humans, are crucial for the metabolism of many ester-containing drugs. nih.gov While the liver contains high levels of hCE1 and lower amounts of hCE2, the small intestine is rich in hCE2. nih.gov The efficient hydrolysis of prodrugs like MPHS by these enzymes is essential for their therapeutic efficacy.
Comparative Conversion Rates of Methylprednisolone Esters
Studies comparing different water-soluble esters of methylprednisolone have revealed variations in their conversion rates to the active drug. A comparative pharmacokinetic study in healthy male subjects investigated methylprednisolone phosphate (B84403) and methylprednisolone hemisuccinate. nih.gov
The results indicated that methylprednisolone was formed more rapidly from the phosphate ester than from the hemisuccinate ester. nih.gov In the initial 30 minutes following intravenous administration, plasma levels of methylprednisolone were three to four times higher after the administration of methylprednisolone phosphate compared to methylprednisolone hemisuccinate. nih.gov This suggests that methylprednisolone phosphate provides a faster and more efficient conversion to the active form, methylprednisolone, than its hemisuccinate counterpart. nih.gov
Pharmacokinetic Studies of Methylprednisolone Hemisuccinate and Methylprednisolone
Systemic Availability and Absorption Dynamics
The systemic availability of methylprednisolone following the administration of its hemisuccinate prodrug is a key determinant of its clinical effect. Following intravenous administration of methylprednisolone hemisuccinate, the prodrug is rapidly hydrolyzed to release methylprednisolone. nih.gov The peak concentrations of methylprednisolone are typically observed around 1 to 2 hours after administration of MPHS. nih.gov
The oral bioavailability of methylprednisolone tablets is generally high, ranging from 82% to 89% in healthy individuals. pfizer.com After oral administration, methylprednisolone is rapidly absorbed, with maximum plasma concentrations achieved between 1.5 and 2.3 hours. pfizer.com
Distribution Profiles in Biological Systems
Once formed, methylprednisolone is widely distributed throughout the body's tissues. pfizer.com It is capable of crossing the blood-brain barrier and is also secreted in breast milk. pfizer.com The apparent volume of distribution for methylprednisolone is approximately 1.4 L/kg. pfizer.comnih.gov
In terms of plasma protein binding, methylprednisolone exhibits linear binding, with approximately 77% of the drug bound to plasma proteins, primarily albumin. pfizer.comnih.gov Unlike some other corticosteroids, methylprednisolone does not bind to transcortin (corticosteroid-binding globulin). wikipedia.org Saliva levels of methylprednisolone have been shown to parallel plasma levels, with an average saliva-to-plasma ratio of 0.22. nih.gov Neither the hemisuccinate nor the phosphate ester of methylprednisolone could be detected in saliva. nih.gov
Pharmacokinetic Distribution Parameters of Methylprednisolone
| Parameter | Value | Source |
|---|---|---|
| Volume of Distribution (Vss) | ~1.4 L/kg | pfizer.comnih.gov |
| Plasma Protein Binding | ~77% | pfizer.comnih.gov |
| Saliva/Plasma Ratio | 0.22 | nih.gov |
Clearance Mechanisms and Elimination Pathways
The elimination of methylprednisolone hemisuccinate and the active methylprednisolone involves several mechanisms. Methylprednisolone hemisuccinate itself has a short elimination half-life, which is significantly longer in patients with chronic liver disease (0.61 hours) compared to healthy subjects (0.32 hours). nih.gov A portion of the prodrug is excreted unchanged in the urine. nih.govnih.gov
The active drug, methylprednisolone, is primarily eliminated through hepatic metabolism. wikipedia.org The main metabolites are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone, which are inactive. pfizer.com This metabolism is largely carried out by the cytochrome P450 3A4 (CYP3A4) enzyme. pfizer.com The mean elimination half-life for total methylprednisolone is in the range of 1.8 to 5.2 hours. pfizer.com After reaching the end of its half-life, it takes approximately 13 to 20 hours for methylprednisolone to be cleared from the system. drugs.com
Renal excretion of unchanged methylprednisolone is a minor pathway, accounting for only a small percentage of the administered dose. nih.govwikipedia.org Studies have reported that an average of 7.2% of the administered dose is eliminated as methylprednisolone in the urine, with a renal clearance of about 24 ml/min. nih.gov
In specific clinical situations, such as in patients undergoing cardiopulmonary bypass, the clearance of both methylprednisolone hemisuccinate and methylprednisolone can be reduced, leading to a prolonged elimination half-life of the active drug. nih.gov Similarly, in patients with chronic liver disease, while the clearance of the prodrug is reduced, the clearance of methylprednisolone itself is not significantly different from healthy individuals. nih.gov
Pharmacokinetic Clearance Parameters
| Compound | Parameter | Value | Condition | Source |
|---|---|---|---|---|
| Methylprednisolone Hemisuccinate (MPHS) | Elimination Half-life | 0.32 hr | Healthy Subjects | nih.gov |
| Methylprednisolone Hemisuccinate (MPHS) | Elimination Half-life | 0.61 hr | Chronic Liver Disease | nih.gov |
| Methylprednisolone (MP) | Elimination Half-life | 1.8 - 5.2 hr | General | pfizer.com |
| Methylprednisolone (MP) | Plasma Clearance | 337 ml/hr/kg | Healthy Volunteers | nih.gov |
| Methylprednisolone (MP) | Renal Clearance | 24 ml/min | Healthy Subjects | nih.gov |
Pharmacokinetics in Specific Patient Populations (e.g., Hepatic Impairment)
In patients with chronic liver disease (CLD), the pharmacokinetics of methylprednisolone hemisuccinate and its active metabolite, methylprednisolone, are notably altered compared to healthy individuals. A study involving middle-aged patients with CLD showed a significant reduction in the clearance of methylprednisolone hemisuccinate (495 vs. 1389 mL/hr/kg) and a longer elimination half-life (0.61 vs. 0.32 hr) compared to younger, healthy subjects. nih.gov This decrease in clearance may be a reflection of altered hepatic blood flow due to both cirrhosis and age. nih.gov
Conversely, the volume of distribution of methylprednisolone hemisuccinate did not differ significantly between the two groups, remaining at about 0.35 L/kg. nih.gov Interestingly, the pharmacokinetic parameters of the active form, methylprednisolone, including clearance (approximately 370 L/hr/kg IBW), volume of distribution (about 1.3 L/kg), and elimination half-life (about 3.0 hr), did not show a significant difference between patients with CLD and healthy subjects. nih.gov The unchanged urinary recovery of methylprednisolone hemisuccinate (around 9%) in both groups further supports these findings. nih.gov
The good availability of methylprednisolone from its hemisuccinate prodrug and the lack of significant changes in methylprednisolone's own pharmacokinetics in patients with CLD may offer therapeutic advantages when selecting this glucocorticoid for this patient population. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of Methylprednisolone Hemisuccinate and Methylprednisolone in Chronic Liver Disease (CLD) vs. Healthy Subjects
| Parameter | Chronic Liver Disease Patients | Healthy Subjects |
| Methylprednisolone Hemisuccinate | ||
| Clearance (mL/hr/kg) | 495 | 1389 |
| Elimination Half-life (hr) | 0.61 | 0.32 |
| Volume of Distribution (L/kg) | ~0.35 | ~0.35 |
| Unchanged in Urine (%) | ~9 | ~9 |
| Methylprednisolone | ||
| Clearance (L/hr/kg IBW) | ~370 | ~370 |
| Volume of Distribution (L/kg) | ~1.3 | ~1.3 |
| Elimination Half-life (hr) | ~3.0 | ~3.0 |
| Data from a study comparing six middle-aged patients with CLD and six younger, healthy subjects. nih.gov |
Pharmacodynamic Mechanisms of Action
Glucocorticoid Receptor Agonism and Signaling Pathways
The physiological and pharmacological effects of methylprednisolone are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors. nih.gov Upon binding to methylprednisolone, the GR translocates to the nucleus and regulates gene expression in several ways. nih.gov
One primary mechanism is the direct binding of the glucocorticoid-GR complex to specific DNA sequences known as glucocorticoid response elements (GREs), which can either enhance or repress the transcription of target genes. nih.govnih.gov Another key mechanism involves the GR "tethering" to other DNA-bound transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their pro-inflammatory activity. nih.govobgynkey.com A composite mechanism also exists where the GR binds directly to a GRE and interacts with adjacent DNA-bound transcription factors. nih.gov
Beyond these genomic actions, glucocorticoids can also exert non-genomic effects through the modulation of various kinase activities. nih.gov For example, they can alter the ratio of β-arrestin1 and β-arrestin2, which are crucial for terminating and transducing G protein-coupled receptor (GPCR) signals. nih.gov This redirection of GPCR signaling may contribute to the enhanced efficacy of combination therapies, such as those used in asthma and COPD that pair glucocorticoids with β2-adrenergic receptor agonists. nih.gov The human GR exists in two main isoforms, hGRα and hGRβ. The hGRα isoform binds to glucocorticoids and mediates their transcriptional effects, while the hGRβ isoform, which does not bind glucocorticoid agonists, can act as a dominant-negative inhibitor of hGRα. nih.gov
Anti-inflammatory Cellular and Molecular Mechanisms
The potent anti-inflammatory and immunosuppressive properties of methylprednisolone stem from its ability to modulate a wide array of cellular and molecular processes involved in the inflammatory cascade. obgynkey.comnih.gov
A central aspect of methylprednisolone's anti-inflammatory action is the inhibition of pro-inflammatory mediator production. It achieves this primarily through the downregulation of gene transcription for cytokines and other inflammatory factors. obgynkey.com This is largely accomplished by the GR inhibiting the activity of key transcription factors like NF-κB and AP-1. obgynkey.com In patients with unresolving acute respiratory distress syndrome (ARDS), prolonged treatment with methylprednisolone has been shown to lead to progressive and sustained reductions in the concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov
Furthermore, methylprednisolone can upregulate the expression of anti-inflammatory genes. obgynkey.com This includes genes that inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory signaling. obgynkey.comnih.gov Methylprednisolone also promotes the synthesis of annexin-1, a protein that inhibits prostaglandin (B15479496) synthesis. obgynkey.com
Methylprednisolone has profound effects on the activity and trafficking of various immune cells. nih.gov A single dose of a corticosteroid can lead to a transient decrease in the number of circulating lymphocytes (lymphopenia), basophils (basopenia), and eosinophils. nih.gov This reduction is primarily due to the redistribution of these cells from the vasculature to extravascular lymphoid tissues. nih.gov This effect on cell trafficking is thought to be mediated by alterations in the cell membrane, cell surface, or capillary endothelium. nih.gov
Specifically concerning lymphocytes, the T lymphocyte population is depleted to a greater extent than B lymphocytes, with the helper T subset showing the most significant decrease. nih.gov This trafficking of helper T cells is dose-dependent, with higher doses of methylprednisolone leading to a greater degree of suppression, a longer time to reach the lowest cell count (nadir), and a longer time to return to baseline levels. nih.gov The IC50 value of methylprednisolone for this effect is approximately 12–19 ng/ml, which is close to the receptor's dissociation constant (KD) values. nih.gov
Interestingly, some studies have reported a morning lymphocytosis (an increase in lymphocyte count) occurring within the first few days of methylprednisolone treatment in patients with immune-mediated inflammatory disorders. ulb.ac.be This increase was observed for both B and T cells. ulb.ac.be In vitro studies on lymphocytes from multiple sclerosis patients have shown that low concentrations of methylprednisolone can increase pokeweed mitogen-stimulated IgG synthesis. nih.gov Methylprednisolone also markedly suppresses the invasion of injured spinal cord tissue by polymorphonuclear granulocytes and macrophages, which may contribute to its beneficial effects in traumatic CNS lesions by inhibiting bystander damage. nih.gov
Immunosuppressive Effects and Immunomodulation
Methylprednisolone hemisuccinate, a synthetic glucocorticoid, exerts potent anti-inflammatory and immunosuppressive effects by influencing the activity of various immune cells. nih.govpatsnap.com Its mechanisms of action are multifaceted, involving the regulation of gene expression for pro-inflammatory and anti-inflammatory proteins. patsnap.com
At a cellular level, methylprednisolone penetrates cell membranes and binds to intracellular glucocorticoid receptors. This complex then moves into the nucleus, where it interacts with DNA to either promote or suppress the transcription of specific genes. patsnap.com A primary action is the inhibition of phospholipase A2, an enzyme crucial for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com
Furthermore, methylprednisolone suppresses the production of pro-inflammatory cytokines, including interleukins and tumor necrosis factor-alpha (TNF-α). patsnap.com It also induces the synthesis of anti-inflammatory proteins such as lipocortin-1, which further inhibits phospholipase A2. patsnap.com By stabilizing lysosomal membranes, it prevents the release of damaging enzymes from immune cells. patsnap.com
Research has demonstrated that methylprednisolone significantly inhibits the production of Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) in both naive and primed T-cells. nih.gov This inhibition is achieved by suppressing the messenger RNA (mRNA) generation for these cytokines. nih.gov Notably, the drug also down-regulates the expression of RorγT, a key transcription factor for IL-17 production. nih.gov
The immunosuppressive activity of methylprednisolone also involves reducing the proliferation of T-lymphocytes and the production of antibodies by B-lymphocytes. patsnap.com Studies have shown that it causes a transient reduction in circulating T-lymphocytes, particularly the helper T cell subset, by redistributing them from the vasculature to extravascular lymphoid tissues. nih.gov
Impact on Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
The administration of exogenous glucocorticoids like methylprednisolone hemisuccinate can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov This occurs through a negative feedback mechanism where the exogenous steroid inhibits the production and release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. nih.govnih.gov This, in turn, reduces the adrenal cortex's ability to produce endogenous cortisol. nih.govnih.gov
The degree of HPA axis suppression is dependent on the dose, duration, and potency of the glucocorticoid used. endocrine-abstracts.orgmdpi.com Even a single dose can cause a measurable, though typically transient, suppression of the HPA axis. nih.govmdpi.com Chronic use, however, can lead to more prolonged suppression and adrenal atrophy. nih.govendocrine-abstracts.org
A study on patients with multiple sclerosis treated with high-dose methylprednisolone (1000 mg daily for 7 days) showed a transitory suppression of the cortisol response, which recovered spontaneously within a few days after cessation of therapy. nih.gov The ACTH response to hypoglycemia was not suppressed. nih.gov Similarly, a study in children with asthma who received a five-day course of high-dose prednisone (B1679067) found transient HPA axis suppression that resolved within 10 days. nih.gov
Research involving a single epidural injection of 80 mg of methylprednisolone acetate (B1210297) demonstrated HPA axis suppression that lasted for a median of 14 days, with function returning to the normal range by the fourth week post-injection. nih.govresearchgate.net
The risk of HPA axis suppression is considered high in patients receiving more than 20 mg of prednisone equivalent per day for over three weeks or in those with clinical features of Cushing's syndrome. mdpi.comyoutube.com Intermediate risk includes those taking 5-20 mg of prednisone daily for more than three weeks. youtube.com
| Study Population | Methylprednisolone Regimen | Key Findings on HPA Axis | Citation |
|---|---|---|---|
| Multiple Sclerosis Patients | 1000 mg/day for 7 days | Transitory suppression of cortisol response, recovered by day 3 post-therapy. No suppression of ACTH response. | nih.gov |
| Children with Asthma | High-dose oral prednisone for 5 days | Transient HPA axis suppression, normalized by day 10 post-therapy. | nih.gov |
| Chronic Low Back Pain Patients | Single 80 mg epidural injection | HPA axis suppression observed for a median of 14 days, with recovery by week 4. | nih.govresearchgate.net |
Drug-Drug Interaction Research
Interactions with Cytochrome P450 Enzymes (e.g., CYP3A4)
Methylprednisolone is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. pfizer.com This enzyme is responsible for the 6β-hydroxylation of steroids, a crucial step in their metabolism. pfizer.com Consequently, drugs that induce or inhibit CYP3A4 can significantly alter the metabolism and clearance of methylprednisolone. pfizer.comsinglecare.com
CYP3A4 Inducers: Medications that increase the activity of CYP3A4, such as certain anticonvulsants (phenobarbital, phenytoin) and rifampin, can enhance the metabolism of methylprednisolone. nih.govsinglecare.com This increased metabolism leads to lower blood levels of the steroid, which may reduce its efficacy. singlecare.com
CYP3A4 Inhibitors: Conversely, substances that inhibit CYP3A4 can decrease the metabolism of methylprednisolone, leading to higher and more prolonged plasma concentrations. singlecare.com This increases the risk of side effects. singlecare.com Examples of CYP3A4 inhibitors include certain antifungal agents (ketoconazole, itraconazole), some antibiotics, and grapefruit juice. researchgate.nethelsinki.fi Studies have shown that co-administration of itraconazole, diltiazem, or mibefradil (B1662139) significantly increases the area under the curve (AUC) of oral methylprednisolone. helsinki.fi Grapefruit juice has also been found to increase the AUC of oral methylprednisolone. helsinki.fi
A study investigating the effect of methylprednisolone on CYP3A4-mediated drug metabolism found that a single high dose did not significantly affect CYP3A4 activity. nih.gov However, multiple doses did reduce the peak plasma concentration of triazolam, a CYP3A4 substrate, suggesting some induction of the enzyme. researchgate.netnih.gov
| Interacting Substance | Effect on Methylprednisolone | Mechanism | Citation |
|---|---|---|---|
| CYP3A4 Inducers (e.g., phenobarbital, phenytoin, rifampin) | Decreased plasma concentration and efficacy | Increased metabolic clearance | nih.govsinglecare.com |
| CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole) | Increased plasma concentration and risk of side effects | Decreased metabolic clearance | singlecare.comhelsinki.fi |
| Grapefruit Juice | Increased AUC of oral methylprednisolone | Inhibition of CYP3A4 | helsinki.fi |
Interactions Affecting Therapeutic Efficacy or Adverse Event Risk
Beyond its interactions with the CYP3A4 system, methylprednisolone can interact with various other drugs, potentially altering their efficacy or increasing the risk of adverse events.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use of methylprednisolone and NSAIDs, such as aspirin (B1665792) or ibuprofen, can increase the risk of gastrointestinal side effects, including irritation, ulcers, and bleeding. singlecare.comrxlist.commedicalnewstoday.com
Anticoagulants: The interaction with blood thinners like warfarin (B611796) is complex; methylprednisolone can either enhance or reduce their anticoagulant effect, necessitating close monitoring. goodrx.com
Diuretics: When taken with certain diuretics (e.g., furosemide, hydrochlorothiazide), methylprednisolone can increase the risk of developing low potassium levels (hypokalemia). medicalnewstoday.com
Immunosuppressants: Co-administration with other immunosuppressants like cyclosporine can be complex. The interaction can lead to increased plasma concentrations of both drugs, potentially raising the risk of side effects, including seizures. goodrx.com
Vaccines: Corticosteroid therapy can suppress the immune response, potentially diminishing the effectiveness of live or inactivated vaccines and toxoids. rxlist.com
The therapeutic efficacy of some drugs can also be decreased when used in combination with methylprednisolone hemisuccinate. drugbank.com For instance, the effectiveness of antidiabetic agents may be reduced due to the hyperglycemic effects of corticosteroids. rxlist.com
Clinical Research and Efficacy Studies of Methylprednisolone Hemisuccinate
Research on Neurological Conditions
Acute Spinal Cord Injury
The use of methylprednisolone (B1676475) hemisuccinate in the management of acute spinal cord injury (ASCI) has been a subject of extensive clinical investigation for decades. This research has been driven by the quest for a neuroprotective agent that can mitigate the secondary injury cascade that follows the initial trauma, thereby preserving neurological function. The primary evidence base for its use comes from a series of large, randomized controlled trials, which have, in turn, been scrutinized by numerous systematic reviews and meta-analyses, leading to significant debate within the medical community.
The foundational research into the efficacy of high-dose methylprednisolone for ASCI consists of the three National Acute Spinal Cord Injury Studies (NASCIS).
The first trial, NASCIS I , compared a high dose of methylprednisolone to a standard dose. It failed to demonstrate any significant difference in the recovery of motor function or sensation between the two groups at six-week and six-month follow-ups. nih.gov The study concluded that the lack of a treatment effect was independent of the severity of the initial injury or the time elapsed before treatment began. nih.gov However, it was later hypothesized that the dosage used might have been below the therapeutic threshold needed for a neuroprotective effect. nih.gov
NASCIS III was designed to determine the optimal duration of methylprednisolone infusion. nih.gov This trial compared a 24-hour infusion, a 48-hour infusion, and a 48-hour infusion of a different drug, tirilazad (B25892) mesylate. The results suggested that patients who started treatment 3 to 8 hours after injury benefited more from a 48-hour infusion compared to the 24-hour regimen, showing improved motor recovery at 6 months. nih.gov
However, not all studies have replicated these findings. A prospective cohort study comparing a group of patients with acute cervical cord injury treated with methylprednisolone sodium succinate (B1194679) (MPSS) to a group treated without it found no evidence that the steroid facilitated neurologic improvement. nih.govelsevierpure.com The average improvement in the American Spinal Injury Association (ASIA) motor score at 3 months was slightly lower in the MPSS group (12.4 points) compared to the non-MPSS group (13.8 points). nih.govelsevierpure.com
Interactive Data Table: Motor Score Improvement in Selected Studies Below is an interactive table summarizing motor score improvements from different studies. Use the filter to select the study of interest.
| Study | Treatment Group | Timepoint | Average Motor Score Improvement | Notes |
| NASCIS II (within 8h) | Methylprednisolone | 1 Year | 17.0 points | Placebo group improved by 12.0 points. scielo.br |
| NASCIS II (within 8h) | Placebo | 1 Year | 12.0 points | Methylprednisolone group had a 5-point greater improvement. scielo.br |
| Japanese Cohort Study | MPSS Group | 3 Months | 12.4 points | Compared to a non-MPSS group. nih.govelsevierpure.com |
| Japanese Cohort Study | Non-MPSS Group | 3 Months | 13.8 points | No statistically significant difference in neurological recovery. nih.govelsevierpure.com |
The timing of administration is a critical factor in the potential efficacy of methylprednisolone hemisuccinate for ASCI. The positive findings from the NASCIS trials were exclusively linked to specific therapeutic windows. nih.gov
The secondary analysis of NASCIS II was pivotal in establishing the "within 8 hours" window. nih.gov This analysis demonstrated that patients treated with methylprednisolone within this timeframe experienced significantly greater recovery in motor function compared to those receiving a placebo. nih.gov Conversely, the study also suggested that initiating treatment after eight hours of injury might be associated with worse outcomes, as these patients recovered less motor function compared to those given a placebo. nih.govnih.gov This finding underscored the concept of a limited therapeutic window for neuroprotection. nih.gov
NASCIS III further refined this by examining treatment duration based on initiation time. nih.gov The study concluded that while a 24-hour infusion was sufficient for patients treated within three hours of injury, a 48-hour infusion was associated with better motor function recovery for those who began treatment between three and eight hours post-injury. nih.gov
The assessment of long-term outcomes is crucial to understanding the true clinical benefit of any intervention for ASCI. Follow-up data from the major randomized controlled trials provide insight into the durability of the observed neurological gains.
The one-year follow-up of the NASCIS II trial reported that the increased recovery of neurological function seen at 6 weeks and 6 months in patients treated with methylprednisolone within 8 hours was sustained. nih.gov This suggests that the initial benefits were not transient.
The NASCIS III trial evaluated outcomes at 6 months post-injury, using both motor function scores and the Functional Independence Measure (FIM), a tool used to assess a person's level of disability. nih.gov The results showed that patients who received a 48-hour methylprednisolone infusion (when initiated 3 to 8 hours post-injury) were more likely to improve by a full neurologic grade and showed greater improvement in their 6-month FIM scores compared to those who received the 24-hour infusion. nih.gov
The results of the primary clinical trials, particularly the post-hoc nature of some key findings, have prompted numerous systematic reviews and meta-analyses to synthesize the available evidence on the efficacy of methylprednisolone hemisuccinate.
In contrast, a 2017 systematic review and meta-analysis from the University of Toronto found moderate evidence of a small benefit. illinois.edunih.gov It concluded that when commenced within 8 hours of injury, a high-dose 24-hour regimen of methylprednisolone sodium succinate (MPSS) confers a small positive benefit on long-term motor recovery, equating to an additional 3.2 points on the motor score scale. illinois.edunih.gov However, the same review noted that when all post-injury time points for administration were considered together, there was no impact on long-term neurological recovery. illinois.edunih.gov
Another systematic review of randomized controlled trials highlighted the small magnitude of the clinical benefit. scielo.br The analysis showed the final motor score in the methylprednisolone group was only 2.5 points higher than in the placebo group after a one-year follow-up, which represents 3.57% of the total possible motor score of 70. scielo.br The review questioned whether this small difference was clinically significant, especially when weighed against potential complications. scielo.br The Cochrane review and other analyses have also noted that the positive outcomes from the NASCIS trials have not been consistently reproduced in other studies. consensus.app
The use of high-dose methylprednisolone for acute spinal cord injury remains one of the most contentious topics in neurotrauma care. nih.govnih.gov Despite decades of research, there is no global consensus on its status as a standard of care. nih.gov
The controversy stems from several key issues. The primary positive findings from NASCIS II emerged from a post-hoc subgroup analysis, which is generally considered less robust than a primary endpoint finding. nih.gov Furthermore, other studies have failed to replicate the neurological benefits observed in the NASCIS trials. nih.govconsensus.app
This has led to divergent clinical practice guidelines and strong philosophical disagreements among clinicians. A committee of Canadian specialists concluded that high-dose methylprednisolone is not an evidence-based standard of care for ASCI. nih.gov Critics argue that the evidence for a clinically meaningful benefit is weak and does not outweigh the known risks associated with high-dose steroid use. nih.govscielo.br
On the other hand, proponents argue that in the absence of other proven pharmacological treatments, even a small potential for improved motor function can have a profound impact on a patient's quality of life, particularly in cases of cervical spinal cord injury where small gains in hand function can be significant. youtube.com Despite the controversy, methylprednisolone is still widely used by many physicians, partly due to the lack of alternative options. nih.gov Current AOSpine guidelines suggest that a 24-hour infusion of methylprednisolone can be offered as a treatment option for adult patients with ASCI within 8 hours of injury, but not as a treatment standard or guideline. youtube.com The ultimate decision is often left to the discretion of the treating physician, reflecting the ongoing uncertainty and debate in the field. youtube.com
Acute Ischemic Stroke Research
Methylprednisolone hemisuccinate has been investigated as an adjunctive therapy in acute ischemic stroke, particularly in patients undergoing endovascular thrombectomy (EVT). The rationale is that its anti-inflammatory properties might mitigate reperfusion injury and improve outcomes.
A post-hoc analysis of the MARVEL trial focused on a subgroup of patients with acute ischemic stroke due to intracranial internal carotid artery (ICA) occlusion. nih.gov In this specific patient population, intravenous methylprednisolone was associated with a higher rate of independent ambulation at 90 days (53.2%) compared to placebo (42.7%). nih.gov
Another ongoing study, the MATCH trial, is a multicentered, prospective, randomized, controlled trial designed to further establish the efficacy and safety of methylprednisolone combined with EVT in patients with a large infarct volume due to a large vessel occlusion in the anterior circulation. clinicaltrials.gov The primary outcome of this study is the distribution of scores on the mRS at 90 days. clinicaltrials.gov
Earlier experimental research in a cat model of temporary middle cerebral artery occlusion suggested that high-dose methylprednisolone administered early after ischemia onset significantly reduces tissue injury in surviving animals. ahajournals.orgnih.gov In this preclinical study, the mean infarct size in surviving methylprednisolone-treated cats was more than six times smaller than in the control group. ahajournals.orgnih.gov
MARVEL Trial: Key Secondary Outcomes
| Outcome | Methylprednisolone Group | Placebo Group | Adjusted Risk Ratio |
|---|---|---|---|
| Mortality at 90 days | 23.2% | 28.5% | 0.84 |
| Symptomatic Intracranial Hemorrhage | 8.6% | 11.7% | 0.74 |
Data from the MARVEL randomized clinical trial. medpagetoday.com
Multiple Sclerosis Exacerbations
Intravenous methylprednisolone is a cornerstone in the management of acute exacerbations of multiple sclerosis (MS). Its primary benefit is in hastening the speed of recovery from a relapse.
Clinical trials have provided strong evidence for the efficacy of corticosteroids in this setting. The Optic Neuritis Treatment Trial (ONTT), a landmark study, demonstrated that high-dose intravenous methylprednisolone followed by an oral prednisone (B1679067) taper led to a faster recovery of vision in patients with acute optic neuritis, a common manifestation of MS, compared to placebo or oral prednisone alone. lensophthalmology.comeyewiki.org While there was no significant difference in final visual acuity at 6 months, the rate of recovery was significantly improved in the intravenously treated group. lensophthalmology.com
Subsequent research has consistently supported the use of high-dose, short-term intravenous methylprednisolone for MS relapses. Meta-analyses of multiple trials have confirmed that treatment with intravenous steroids or ACTH leads to a reduction in disability at 30 days. nih.gov One Cochrane Database review found that patients receiving steroids/ACTH had better outcomes at 30 days compared to placebo. nih.gov
The immunological effects of methylprednisolone in MS have also been studied. Research has shown that treatment induces immediate and short-term changes in the immune system, such as a decrease in the percentage of CD4+ lymphocytes, which may contribute to the clinical and radiological improvement seen in patients. nih.gov However, these studies have not found evidence of a long-lasting influence on the course of the disease from a single course of treatment. nih.gov
Optic Neuritis Treatment Trial (ONTT): Key Findings
| Treatment Group | Key Efficacy Finding | Risk of New Optic Neuritis Attacks |
|---|---|---|
| IV Methylprednisolone followed by Oral Prednisone | Faster recovery of vision compared to placebo and oral prednisone alone. lensophthalmology.com | Not significantly different from placebo. |
| Oral Prednisone alone | No faster recovery than placebo. | Increased risk of new attacks compared to placebo. lensophthalmology.com |
| Placebo | Slower recovery compared to IV methylprednisolone group. | Baseline risk. |
Data from the Optic Neuritis Treatment Trial. lensophthalmology.comeyewiki.org
Idiopathic Sudden Sensorineural Hearing Loss
The role of methylprednisolone hemisuccinate in the treatment of idiopathic sudden sensorineural hearing loss (SSNHL) is a subject of ongoing research and some debate. The rationale for its use is based on the theory that inflammation and edema of the inner ear structures may be responsible for the hearing loss, and the anti-inflammatory effects of corticosteroids could therefore be beneficial. nih.gov
Several studies have investigated the efficacy of systemic and intratympanic administration of methylprednisolone. Some studies have reported positive outcomes. For instance, one study found that pulse therapy with methylprednisolone followed by oral prednisolone (B192156) resulted in complete recovery in 35% of patients and partial recovery in 40.54%. researchgate.net Another recent study from 2024 suggested that intratympanic injection of methylprednisolone sodium succinate combined with conventional treatment demonstrated superior efficacy in improving hearing compared to systemic administration or single intratympanic injection alone, with a total effective rate of 97.56% in the combined therapy group. bohrium.com
Efficacy of Methylprednisolone in SSNHL (Single Study)
| Recovery Level | Percentage of Patients |
|---|---|
| Complete Recovery | 35% |
| Partial Recovery | 40.54% |
| No Recovery | 24.32% |
Data from a study on pulse methylprednisolone followed by oral prednisolone. researchgate.net
Traumatic Brain Injury Outcomes (Emphasis on Mortality Research)
The use of corticosteroids, including methylprednisolone hemisuccinate, in the context of traumatic brain injury (TBI) has been a subject of significant research and controversy, particularly concerning its impact on mortality.
Large-scale clinical trials have been conducted to assess the efficacy of corticosteroids in improving outcomes after TBI. One of the most significant was the CRASH (Corticosteroid Randomisation After Significant Head Injury) trial, which enrolled over 10,000 patients. This trial found that treatment with methylprednisolone within eight hours of injury was associated with an increased risk of death at 6 months compared to placebo. eyewiki.org
In contrast, other research has focused on the potential benefits of corticosteroids in specific contexts of TBI, such as for the treatment of traumatic-induced corticosteroid insufficiency. The CORTI-TC trial was a multicenter, randomized, placebo-controlled study designed to investigate whether hydrocortisone (B1673445) with fludrocortisone (B194907) could prevent hospital-acquired pneumonia in patients with severe TBI. nih.govnih.govresearchgate.net This trial's primary endpoint was the rate of hospital-acquired pneumonia, with secondary endpoints including neurological recovery and mortality. nih.govnih.govclinicaltrials.gov It is important to note that this trial used hydrocortisone and fludrocortisone, not methylprednisolone hemisuccinate. nih.govnih.gov
The conflicting results from different studies highlight the complexity of the inflammatory response in TBI and the challenges in identifying appropriate therapeutic interventions. While high-dose methylprednisolone has been associated with increased mortality in the broader TBI population, research into the role of corticosteroids for specific complications or patient subgroups continues.
CRASH Trial: Mortality Outcomes
| Treatment Group | Number of Patients | Mortality Rate at 6 Months |
|---|---|---|
| Corticosteroid (Methylprednisolone) | 5007 | Increased risk of death |
| Placebo | 5001 | Baseline risk |
Data from the CRASH trial. eyewiki.org
Anterior Ischemic Optic Neuropathy
The use of methylprednisolone hemisuccinate in non-arteritic anterior ischemic optic neuropathy (NAION) is based on the hypothesis that corticosteroids can reduce optic disc swelling and potentially prevent further damage from free radicals. mdpi.com The compression of capillaries within the swollen optic nerve head is thought to contribute to a compartment syndrome, worsening the ischemia. nih.gov Therefore, faster resolution of this swelling could improve blood flow and preserve vision. nih.gov
Research in this area has included both animal models and clinical studies. Experiments in rat models of NAION have shown that methylprednisolone has neuroprotective effects on optic nerves and retinal ganglion cells. mdpi.com
Clinical evidence in humans is less definitive. Some studies have suggested a benefit. For example, one study reported that high-dose intravenous steroid treatment led to the resolution of subretinal fluid and optic disc swelling, with subsequent improvement in visual acuity and visual fields. nih.gov Another study reported that oral prednisone in the acute phase resolved optic disc edema faster and resulted in a higher probability of visual improvement compared to observation alone. nih.gov
However, the Ischemic Optic Neuropathy Decompression Trial (IONDT) did not find evidence to support either corticosteroid therapy or optic nerve decompression surgery as the standard of care for NAION, suggesting that observation may be the most appropriate initial approach. lensophthalmology.comeyewiki.org The efficacy of methylprednisolone hemisuccinate in NAION remains an area of active investigation, with a need for more robust clinical trials to establish a clear benefit. nih.gov
Reported Effects of Corticosteroids in NAION
| Reported Effect | Proposed Mechanism |
|---|---|
| Faster resolution of optic disc edema | Reduction of inflammation and swelling. nih.gov |
| Improved visual acuity and visual field | Better blood flow in optic nerve capillaries due to reduced compression. nih.gov |
| Neuroprotection | Prevention of free-radical-induced damage. mdpi.com |
Based on findings from various clinical and preclinical studies. mdpi.comnih.gov
Research on Inflammatory and Autoimmune Diseases
Systemic Lupus Erythematosus
High-dose intravenous pulse methylprednisolone is a therapeutic option for managing severe manifestations of systemic lupus erythematosus (SLE). Its potent anti-inflammatory and immunosuppressive effects are utilized to control disease activity, particularly in cases of lupus nephritis and other severe non-renal manifestations.
A retrospective study of 39 patients who received pulse methylprednisolone for severe SLE manifestations found that a majority of patients showed a beneficial clinical response. nih.gov In this cohort, 63.0% of patients with lupus nephritis and 58.3% of those with non-renal lupus manifestations experienced clinical improvement. nih.gov
The use of methylprednisolone pulses is also a component of steroid-sparing strategies in the long-term management of SLE. youtube.com By using intermittent high-dose intravenous therapy to control flares, the goal is to reduce the cumulative dose of oral corticosteroids and their associated long-term side effects. youtube.com
A double-blind controlled trial involving 21 patients with severe SLE compared two different doses of methylprednisolone infusions (100 mg vs. 1 g). nih.gov The study found no significant difference in clinical outcomes between the two doses, suggesting that the lower dose may provide similar benefits with potentially fewer risks. nih.gov Research has also explored the effects of high-dose methylprednisolone on regulatory T cells in active SLE, indicating its complex immunomodulatory role. plos.org
Clinical Response to Pulse Methylprednisolone in SLE
| SLE Manifestation | Percentage of Patients with Clinical Response |
|---|---|
| Lupus Nephritis | 63.0% |
| Non-Renal Lupus | 58.3% |
Data from a retrospective study of 39 patients. nih.gov
Rheumatoid Arthritis and Other Rheumatic Disorders
Methylprednisolone hemisuccinate, a water-soluble ester of methylprednisolone, is utilized in the management of rheumatoid arthritis (RA) and other rheumatic disorders due to its potent anti-inflammatory and immunosuppressive properties. nih.gov Clinical research has explored its efficacy, particularly in the context of "pulse therapy," which involves administering high doses over a short period to control disease flares.
One study involving eight elderly patients with active RA investigated the pharmacokinetics and clinical response of a 1.0 g dose of methylprednisolone hemisuccinate administered both intravenously and orally. nih.gov The clinical response to this high-dose pulse therapy was found to be comparable regardless of the administration route. nih.gov Standard clinical and laboratory markers of disease activity showed no significant differences between the two methods. nih.gov
The mechanism of action of methylprednisolone in these conditions involves the inhibition of various inflammatory pathways. nih.gov It suppresses the synthesis of cyclooxygenase (COX)-2, an enzyme responsible for producing prostaglandins (B1171923) that contribute to inflammation. nih.gov Additionally, it reduces the migration of inflammatory cells like fibroblasts and polymorphonuclear leukocytes and stabilizes cellular lysosomes, thereby preventing the release of inflammatory enzymes. nih.gov
While effective in managing symptoms, the long-term use of corticosteroids, even at low doses, is associated with potential adverse effects. However, data from several trials on low-dose glucocorticoid treatment in RA have been reassuring regarding certain side effects. For instance, these trials did not report an excess of cardiovascular events or significant effects on blood pressure. nih.gov
It is important to note that while methylprednisolone is a cornerstone in managing RA, other therapies such as conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) and biologic DMARDs (bDMARDs) also play a crucial role in the long-term management of the disease. explorationpub.com
Table 1: Clinical Response to High-Dose Methylprednisolone Hemisuccinate in Rheumatoid Arthritis
| Parameter | Finding | Source |
|---|---|---|
| Clinical Response | No significant difference between intravenous and oral administration of 1.0 g methylprednisolone hemisuccinate. | nih.gov |
| Disease Activity Markers | No significant differences in standard clinical and laboratory assessments between administration routes. | nih.gov |
Acute Graft-versus-Host Disease
Methylprednisolone is a primary treatment for acute graft-versus-host disease (aGvHD), a serious complication that can occur after allogeneic bone marrow transplantation. nih.govnih.gov Research has focused on determining the optimal dosing and timing of methylprednisolone to maximize efficacy while minimizing toxicity.
A multicenter randomized trial by the Italian Group for Bone Marrow Transplantation compared low-dose (2 mg/kg/day) versus high-dose (10 mg/kg/day) intravenous 6-methylprednisolone (B1263380) for the initial treatment of aGvHD. nih.gov The study, involving 95 patients, found no significant difference in the response rate between the two groups (68% in the low-dose group vs. 71% in the high-dose group). nih.gov Furthermore, the high-dose regimen did not prevent the evolution of aGvHD to more severe grades (III-IV). nih.gov
Another study investigated the early treatment of grade I aGvHD. nih.gov Patients were randomized to either observation or treatment with 6-methylprednisolone at 1 mg/kg/day. nih.gov The results showed that while steroid treatment prevented the progression to grade II GvHD, it did not prevent progression to the more severe grades III-IV. nih.gov
A phase II clinical trial has been designed to evaluate the efficacy of administering methylprednisolone sodium succinate directly into the arteries of the gastrointestinal tract for patients with acute GvHD affecting this area. clinicaltrials.gov The rationale is that this targeted delivery may be more effective in treating the localized inflammation. clinicaltrials.gov
These studies highlight the complexities of managing aGvHD and the ongoing efforts to refine steroid-based therapies.
Table 2: Efficacy of Methylprednisolone in Acute Graft-versus-Host Disease
| Study Focus | Key Finding | Source |
|---|---|---|
| Low-dose vs. High-dose for initial treatment | No significant difference in response rates between 2 mg/kg/day and 10 mg/kg/day. | nih.gov |
| Early treatment of Grade I aGvHD | Steroid treatment prevented progression to grade II but not to grades III-IV. | nih.gov |
| Intra-arterial administration for GI tract aGvHD | Phase II trial underway to assess efficacy of targeted delivery. | clinicaltrials.gov |
Membranous Nephropathy
Methylprednisolone, often in combination with other immunosuppressive agents, has been a cornerstone of treatment for idiopathic membranous nephropathy, a common cause of nephrotic syndrome in adults. researchgate.net Clinical studies have demonstrated its potential to induce remission of proteinuria and preserve renal function.
A long-term follow-up study of a randomized controlled trial evaluated the effects of a six-month course of methylprednisolone and chlorambucil (B1668637) in patients with membranous nephropathy and nephrotic syndrome. nih.gov After 10 years, the probability of not developing end-stage renal disease was significantly higher in the treated group (92%) compared to the control group (60%). nih.gov The treated patients also had a significantly higher probability of complete or partial remission of the nephrotic syndrome. nih.gov
Another study investigated the use of high-dose intravenous methylprednisolone (1 g daily for five days) followed by oral prednisolone in fifteen patients with membranous nephropathy and declining renal function. nih.gov This intervention led to a mean fall in plasma creatinine (B1669602) levels of 46%, and the beneficial effect was sustained in ten of the patients. nih.gov
The "Ponticelli regimen," which involves alternating monthly cycles of methylprednisolone and an alkylating agent like chlorambucil or cyclophosphamide, has been a widely used protocol. One variation of this regimen includes a three-day pulse of intravenous methylprednisolone followed by oral prednisone for 27 days, then a month of oral chlorambucil. frontiersin.org
These studies suggest that methylprednisolone-based regimens can be effective in improving outcomes for patients with membranous nephropathy, particularly those at high risk of disease progression.
Table 3: Efficacy of Methylprednisolone in Membranous Nephropathy
| Study Design | Key Outcome | Source |
|---|---|---|
| 10-year follow-up of a randomized trial (methylprednisolone and chlorambucil) | 92% probability of avoiding end-stage renal disease in the treated group vs. 60% in controls. | nih.gov |
| Prospective study of high-dose intravenous methylprednisolone | Mean fall in plasma creatinine of 46%. | nih.gov |
Severe Allergic Reactions
Methylprednisolone hemisuccinate is frequently used in the management of severe allergic reactions, including anaphylaxis, due to its potent anti-inflammatory and immunosuppressive effects. mayoclinic.orgsaspublishers.com While its role in the immediate phase of anaphylaxis is debated due to a slower onset of action compared to epinephrine, it is often administered to potentially prevent or attenuate the biphasic or late-phase reaction. annalsmedres.org
A study comparing two different intravenous doses of methylprednisolone in patients who developed biphasic anaphylactic reactions found no significant difference in the timing of the biphasic reaction between the low-dose and high-dose groups. annalsmedres.org
It is important to note that hypersensitivity reactions to corticosteroids themselves, although rare, can occur. saspublishers.comnih.gov Some case reports have described immediate-type allergic reactions to corticosteroids esterified with succinate, such as methylprednisolone sodium hemisuccinate. nih.gov In these instances, the succinate moiety was identified as the likely causative agent. nih.gov
The use of corticosteroids in allergic conditions is based on their ability to modulate the immune response, including suppressing the activation of mast cells and basophils, which are key players in allergic inflammation. nih.govsaspublishers.com
Dermatological Conditions (e.g., Psoriasis, Eczema)
Methylprednisolone is utilized in the treatment of various inflammatory dermatological conditions, including psoriasis and eczema, primarily for its anti-inflammatory and immunosuppressive properties. nih.gov While topical corticosteroids are a mainstay of treatment for localized disease, systemic methylprednisolone may be used for more severe or widespread cases.
In the context of psoriasis, an autoimmune disease of the skin, corticosteroids work through both genomic and non-genomic pathways to reduce inflammation. nih.gov They can inhibit the production of inflammatory cytokines and suppress the activity of various immune cells involved in the pathogenesis of the disease. nih.govnih.gov
For severe, thick, and scaly psoriatic plaques, potent corticosteroids are often used as an initial therapy to achieve rapid improvement. nih.gov However, their use should be short-term and under close medical supervision. nih.gov
The efficacy of methylprednisolone in these conditions is attributed to its ability to reduce inflammation by reversing capillary permeability and suppressing the migration of inflammatory cells. nih.gov
Research on Critical Care and Organ Systems
Sepsis and Septic Shock
The role of high-dose corticosteroids, including methylprednisolone hemisuccinate, in the treatment of sepsis and septic shock has been a subject of considerable debate and extensive research. nih.govmetajournal.comemra.org
Subsequent research and meta-analyses have continued to explore the use of corticosteroids in this setting, often focusing on lower, more "supraphysiologic" doses rather than the high doses used in earlier trials. emra.orgnih.gov Some studies have suggested that lower doses of corticosteroids may lead to a faster reversal of shock. emra.orgnih.gov A 2024 systematic review and meta-analysis concluded that corticosteroids probably reduce mortality in adult patients with sepsis and that the optimal dose is likely around 260 mg of hydrocortisone per day or its equivalent. nih.gov
Despite some positive findings with lower doses, the use of corticosteroids in sepsis remains a complex issue, with ongoing research to define the patient populations most likely to benefit and the optimal dosing and duration of therapy.
Table 4: High-Dose Methylprednisolone in Severe Sepsis and Septic Shock
| Outcome Measure | Result | Source |
|---|---|---|
| Prevention of Shock | No significant difference compared to placebo. | nih.gov |
| Reversal of Shock | No significant difference compared to placebo. | nih.gov |
| Overall Mortality | No significant difference compared to placebo. | nih.gov |
| Mortality in Patients with Elevated Creatinine | Significantly increased in the methylprednisolone group. | nih.govmetajournal.com |
| Deaths from Secondary Infection | Significantly more in the methylprednisolone group. | nih.govmetajournal.com |
Acute Respiratory Distress Syndrome (ARDS)
Methylprednisolone has been investigated for its potential to modulate the intense pulmonary inflammation characteristic of Acute Respiratory Distress Syndrome (ARDS). nih.gov The rationale for its use is based on its anti-inflammatory properties, which may mitigate lung injury. nih.gov
Research has shown that prolonged administration of methylprednisolone in patients with unresolving ARDS can lead to improvements in lung injury scores and a reduction in mortality. nih.gov A 2021 systematic review and meta-analysis of ten randomized controlled trials involving 692 ARDS patients found that methylprednisolone had a statistically significant effect on reducing mortality. nih.gov The same analysis also demonstrated a reduction in the duration of mechanical ventilation. nih.gov
Clinical trials have explored the timing of corticosteroid administration, with some evidence suggesting that early intervention may be more beneficial. clinicaltrials.govdroracle.ai One study is specifically designed to determine if administering methylprednisolone in the early phase of ARDS following thoracic surgery can reduce postoperative mortality. clinicaltrials.gov Another trial investigated the effects of prolonged low-dose methylprednisolone infusion in children with early acute lung injury and ARDS. clinicaltrials.gov
| Study Type | Patient Population | Key Findings | Citation |
|---|---|---|---|
| Systematic Review & Meta-analysis | 692 patients with ARDS | Methylprednisolone significantly reduced mortality and the duration of mechanical ventilation. | nih.gov |
| Randomized Controlled Trial | 24 patients with unresolving ARDS | Prolonged methylprednisolone was associated with improved lung injury scores and reduced mortality. | nih.gov |
| Clinical Trial (Ongoing) | Patients with early phase ARDS after thoracic surgery | Investigating if early methylprednisolone reduces postoperative mortality. | clinicaltrials.gov |
| Clinical Trial (Ongoing) | Children with early ALI/ARDS | Investigating the effects of prolonged low-dose methylprednisolone infusion. | clinicaltrials.gov |
Acute Myocarditis Research
The role of methylprednisolone in the treatment of acute myocarditis is an area of active investigation, with the rationale being the suppression of the immune-mediated myocardial damage that can occur. droracle.aimyocarditisfoundation.org However, its use is not universally recommended and is often reserved for specific cases, such as those with biopsy-proven myocarditis that is unresponsive to conventional therapy. droracle.ai
An ongoing phase III randomized controlled trial, the MYTHS trial, is currently evaluating the efficacy of pulsed intravenous methylprednisolone in patients with acute myocarditis to provide more definitive evidence. myocarditisfoundation.org Another clinical trial is assessing the efficacy of a pulse of intravenous methylprednisolone followed by oral prednisone in patients with acute myocarditis and left-ventricular dysfunction. veeva.com
Acute Drug-Induced Liver Injury
While methylprednisolone is often used to treat inflammatory liver conditions, there are rare reports of it causing acute drug-induced liver injury (DILI). nih.gov In these cases, patients have developed acute liver injury following treatment with high doses of methylprednisolone, for example, for a multiple sclerosis relapse. nih.gov The diagnosis is typically one of exclusion after ruling out other causes of liver disease. nih.gov Liver function tests have been observed to spontaneously improve and return to normal within weeks after discontinuing the drug. nih.gov
The proposed mechanism for methylprednisolone-induced liver injury in these instances is not direct hepatotoxicity but possibly a transient immune rebound phenomenon. nih.gov In contrast, some animal studies have explored the therapeutic potential of methylprednisolone in liver injury. One study in a rat model of acute liver failure induced by lipopolysaccharide and d-galactosamine (B3058547) found that methylprednisolone injection, particularly via the portal vein, significantly improved survival rates and reduced inflammatory markers and liver cell death. nih.gov
Renal Protection in Cardiac Surgeries
The potential for methylprednisolone to offer renal protection during cardiac surgery with cardiopulmonary bypass has been investigated due to the inflammatory response associated with this procedure, which can contribute to acute kidney injury. unimelb.edu.aucmaj.canih.gov
However, a large, randomized controlled trial, a prespecified substudy of the Steroids in Cardiac Surgery (SIRS) trial, did not support this hypothesis. cmaj.ca The study, which included 7286 patients at moderate-to-high risk of perioperative death, found that intraoperative administration of methylprednisolone did not reduce the risk of acute kidney injury compared to placebo. unimelb.edu.aunih.gov The incidence of acute kidney injury was 40.6% in the methylprednisolone group and 39.2% in the placebo group. cmaj.ca These results were consistent across various definitions of acute kidney injury and in patients with pre-existing chronic kidney disease. cmaj.ca Therefore, the current evidence does not support the prophylactic use of methylprednisolone to protect the kidneys during cardiac surgery with cardiopulmonary bypass. nih.gov Another clinical trial is currently underway to further assess the prophylactic effect of a single intraoperative dose of methylprednisolone on the incidence of postoperative acute kidney injury after cardiac surgeries with cardiopulmonary bypass. veeva.com
Post-Operative Inflammation (e.g., Ocular, Orthopedic)
Methylprednisolone hemisuccinate is utilized in managing post-operative inflammation across various surgical disciplines, including orthopedic and ocular procedures. Research has explored its efficacy in reducing common post-surgical sequelae such as inflammation, pain, and swelling. researchgate.netnih.gov
In the context of orthopedic surgery , glucocorticoids like methylprednisolone are investigated for their ability to block the inflammatory process, which may decrease fluid build-up, pain, and improve healing. researchgate.netresearchgate.net A prospective randomized controlled trial was designed to study the efficacy of a post-operative course of oral methylprednisolone following a standard intraoperative dose of dexamethasone (B1670325) in patients undergoing various orthopedic procedures. researchgate.netresearchgate.net The trial aims to assess outcomes such as pain, nausea, and range of motion. researchgate.netresearchgate.net Another study, a retrospective analysis of patients undergoing single-level posterior lumbar fusion (PLF), found that intravenous methylprednisolone administration was associated with significantly lower pain scores in the early post-operative period and a lower incidence of post-operative nausea and vomiting (PONV) compared to patients who did not receive it. nih.gov This study suggested a beneficial effect on early recovery without increasing the risk of surgical site infection. nih.gov Furthermore, research into local infiltration analgesia (LIA) for spine surgery has evaluated methylprednisolone as an adjunct to local anesthetics like ropivacaine (B1680718). A study on patients after laminoplasty or laminectomy demonstrated that the infiltration of methylprednisolone with ropivacaine before wound closure was an efficient strategy for post-operative pain management. medscape.com
In ocular surgery , the role of methylprednisolone hemisuccinate has been assessed in controlling inflammation. One double-blind randomized study evaluated the effect of a subconjunctival injection of methylprednisolone hemisuccinate on the blood-aqueous barrier (BAB) after uncomplicated cataract surgery. nih.gov The study included fifty patients, with one group receiving the injection and a control group that did not. nih.gov Laser flare photometry was used to measure aqueous flare pre-operatively and at multiple post-operative intervals. The results indicated no statistically significant difference in aqueous flare between the two groups at any point, suggesting that subconjunctival methylprednisolone hemisuccinate did not provide a beneficial effect on BAB permeability in this context. nih.gov However, a broader retrospective cohort study on high-dose intravenous corticosteroids, including methylprednisolone, for severe non-infectious ocular inflammatory diseases (not exclusively post-operative) showed substantial clinical improvement. nyulangone.org Within a month of treatment, 82% of eyes achieved complete or near-complete control of inflammation, and 85% showed significant improvement in anterior chamber inflammation. nyulangone.org
Interactive Data Table: Methylprednisolone Hemisuccinate in Post-Operative Inflammation
| Study Area | Intervention | Comparator | Key Findings | Reference |
| Orthopedic Surgery (Lumbar Fusion) | Intravenous Methylprednisolone | No Methylprednisolone | Significantly lower pain scores in the early post-operative period; lower incidence of PONV. | nih.gov |
| Orthopedic Surgery (Laminectomy) | Local infiltration of Methylprednisolone + Ropivacaine | Ropivacaine alone | Infiltration with methylprednisolone was a safe and efficient strategy for pain management. | medscape.com |
| Ocular Surgery (Cataract) | Subconjunctival Methylprednisolone Hemisuccinate | No injection | No beneficial effect on blood-aqueous barrier permeability; no difference in aqueous flare. | nih.gov |
| Ocular Inflammation (Non-infectious) | High-dose Intravenous Methylprednisolone | N/A (Retrospective Cohort) | 82% achieved complete/near-complete inflammation control within one month. | nyulangone.org |
Research in Oncology
High-dose methylprednisolone (HDMP) has been evaluated for its efficacy in treating hematological malignancies, particularly acute lymphoblastic leukemia (ALL) and chronic lymphocytic leukemia (CLL).
In childhood ALL, research has compared the efficacy of HDMP against conventional-dose prednisolone during remission-induction chemotherapy. One preliminary study involving 166 children randomized patients into two groups: one receiving conventional-dose prednisolone and the other receiving HDMP. medscape.com While the complete remission rate was high in both groups (97%), the 3-year event-free survival (EFS) was significantly higher in the HDMP group (78.4%) compared to the conventional-dose group (58.6%). medscape.com The benefit was particularly pronounced for high-risk patients. medscape.com A follow-up study with a longer observation period involving 205 patients confirmed these findings. nih.gov The 8-year EFS rate was 66% in the HDMP group versus 53% in the conventional-dose prednisolone group. nih.gov For high-risk patients, the 8-year EFS was markedly different, at 63% for the HDMP group compared to 39% for the conventional-dose group. nih.gov Relapse rates were also significantly lower in the HDMP group. nih.gov
Interactive Data Table: High-Dose Methylprednisolone (HDMP) in Leukemia
| Disease | Study Design | Patient Population | Intervention | Comparator | Key Efficacy Outcome | Reference |
| Childhood Acute Lymphoblastic Leukemia (ALL) | Randomized Controlled Trial | 166 children | High-Dose Methylprednisolone (HDMP) | Conventional-Dose Prednisolone | 3-year Event-Free Survival (EFS): 78.4% (HDMP) vs. 58.6% (Prednisolone) | medscape.com |
| Childhood Acute Lymphoblastic Leukemia (ALL) | Randomized Controlled Trial (Long-term follow-up) | 205 children | High-Dose Methylprednisolone (HDMP) | Conventional-Dose Prednisolone | 8-year Event-Free Survival (EFS): 66% (HDMP) vs. 53% (Prednisolone) | nih.gov |
| Refractory Chronic Lymphocytic Leukemia (CLL) | Single Arm Study (vs. historical control) | 14 heavily pre-treated patients | HDMP + Rituximab | HDMP alone (historical) | Overall Response Rate: 93% (HDMP-R) vs. 43% (HDMP alone) | clfoundation.org |
In the management of Mycosis Fungoides (MF), the most common form of cutaneous T-cell lymphoma (CTCL), corticosteroids are a cornerstone of therapy, particularly for early-stage disease. While systemic methylprednisolone may be employed for extensive or advanced disease to manage inflammatory symptoms, the most robust efficacy data comes from studies on topical corticosteroid monotherapy. clfoundation.org
Topical corticosteroids are considered a first-line treatment for early-stage MF due to their ability to suppress the inflammatory response and reduce the proliferation of malignant T-cells in the skin. A retrospective review of 163 MF patients, of whom 37 received topical steroid monotherapy, showed significant improvement in 73% of those treated. nih.gov This improvement was quantified as an average 65% decrease in body surface area (BSA) involvement and a 67% decrease in the modified Severity-Weighted Assessment Tool (mSWAT) score. nih.gov Notably, 33% of the patients receiving prolonged topical steroid treatment achieved a complete response, defined as 0% BSA involvement. nih.gov
Interactive Data Table: Efficacy of Topical Corticosteroid Monotherapy in Mycosis Fungoides
| Study Design | Patient Population | Key Efficacy Outcomes | Reference |
| Retrospective Cross-Sectional Review | 37 patients with all stages of MF on topical steroid monotherapy | 73% improved (avg. 65% decrease in BSA); 33% achieved complete response. | nih.gov |
| Prospective Study / Institutional Review | Approx. 200 patients with patch-stage MF | Overall response rate >90%. For Stage IA: 94% ORR, 63% CR. For Stage IB: 82% ORR, 25% CR. | researchgate.net |
| Systematic Review (2 case series) | Patients with Stage IA and IB MF | Complete remission rates of 18%-63%. | nih.gov |
Adverse Events and Safety Research
Systemic Adverse Event Profiles in Clinical Trials
Commonly Reported Adverse Events in Clinical Trials
| Adverse Event Category | Specific Manifestations | Incidence/Observations |
| Gastrointestinal | Nausea, heartburn, gastritis, ulcer formation, bleeding. oncolink.orgnih.gov | Most common category of ADRs (43.5% of total ADRs in one study). nih.gov Can include bleeding or a tear in the intestinal wall. oncolink.org |
| Metabolic | Hyperglycemia. oncolink.org | Occurred in 29.9% of total ADRs in one study. nih.gov |
| Neuropsychiatric | Irritability, mood changes, anxiety, sleep disorders. nih.govoncolink.org | Accounted for 18.1% of total ADRs in one study. nih.gov Can be caused by the drug crossing the blood-brain barrier. nih.gov |
| Cardiovascular | High blood pressure. mskcc.org | Regular monitoring of blood pressure is recommended. mskcc.org |
| Dermatologic | Skin changes (e.g., pimples, stretch marks), slow wound healing, hair growth. mskcc.org | Also includes skin thinning and bruising. researchgate.net |
| Musculoskeletal | Bone or joint pain. mskcc.org | Long-term use can lead to osteoporosis. mskcc.org |
| Ocular | Changes in eyesight. mskcc.org | Long-term use may increase the risk of cataracts and glaucoma. mskcc.org |
| Hepatic | Liver injury, including hepatitis and liver dysfunction (rare, typically with high doses). oncolink.org | Monitored through liver function tests. oncolink.org |
Data compiled from multiple clinical sources.
In a study focused on idiopathic sudden sensorineural hearing loss, advanced age (≥60 years) and a history of diabetes were identified as independent risk factors for developing ADRs. nih.gov Serious adverse events, though less common, can include severe hyperglycemia, gastrointestinal bleeding, and severe mood or psychotic symptoms. nih.govresearchgate.net
Impact on Growth and Development in Pediatric Populations
The use of methylprednisolone (B1676475) hemisuccinate in pediatric patients requires careful monitoring due to its potential impact on growth and development. Corticosteroids can affect growth velocity, and therefore, routine monitoring of growth is recommended for children undergoing treatment. doctorabad.commskcc.org
Long-term administration of methylprednisolone may lead to the suppression of growth in children. pediatriconcall.com This is a known class effect of glucocorticoids, which can inhibit bone growth. nih.govdoctorabad.com The risk of fracture has been shown to increase in children who have received more than four courses of corticosteroids. doctorabad.com
Furthermore, certain formulations of methylprednisolone sodium succinate (B1194679) may contain benzyl (B1604629) alcohol as a preservative. doctorabad.commskcc.org Large amounts of benzyl alcohol have been associated with a toxic condition in neonates known as "gasping syndrome." doctorabad.com Therefore, formulations containing benzyl alcohol should be avoided in premature infants. nih.gov
Bone Metabolism Alterations and Osteoporosis Risk
Methylprednisolone hemisuccinate can significantly impact bone metabolism, leading to an increased risk of osteoporosis and fractures. frontiersin.orgcedars-sinai.orgrheumatology.org This is a well-documented side effect of long-term corticosteroid therapy. cedars-sinai.orgrheumatology.org Glucocorticoids like methylprednisolone can weaken bones, and this effect can be observed even within the first six months of treatment. rheumatology.org
The mechanisms by which glucocorticoids negatively affect bone include:
Decreased intestinal calcium absorption. frontiersin.org
Reduced renal calcium reabsorption. frontiersin.org
Inhibition of osteoblast function (bone-forming cells). frontiersin.org
Increased osteoclast activity (bone-resorbing cells). frontiersin.org
Research has shown that intravenous pulse therapy with methylprednisolone can lead to a notable rate of bone loss. nih.gov One study found that patients receiving this treatment experienced a mean reduction in bone mineral density (BMD) at the femoral neck, total hip, and spine. nih.gov However, another study on multiple sclerosis patients receiving repeated high-dose methylprednisolone pulses did not find an association with osteoporosis, although osteopenia was more common in these patients compared to healthy controls. nih.gov This suggests that underlying conditions and mobility may also play a role in bone health. nih.gov
The following table summarizes findings from a study on the short-term effects of methylprednisolone pulses on bone mineral density:
Changes in Bone Mineral Density (BMD) with Methylprednisolone Pulse Therapy
| Measurement Site | Mean BMD Reduction |
| Femoral Neck | -2.2% |
| Total Hip | -1.1% |
| Spine L2-4 | -1.0% |
Data from a prospective observational study. nih.gov
Given these risks, monitoring of bone mineral density is recommended for patients on long-term methylprednisolone therapy. nih.govnih.gov
Immunosuppression and Infection Susceptibility
Methylprednisolone hemisuccinate has potent immunosuppressive effects, which can increase a patient's susceptibility to infections. nih.govnih.gov Prolonged use of corticosteroids may lead to an increased incidence of secondary infections, the activation of latent infections, and the masking of acute infections. doctorabad.com This is because glucocorticoids affect the function of virtually all immune cells. nih.gov
The immunosuppressive actions of methylprednisolone include:
Inhibition of cell-mediated immune functions, particularly those dependent on lymphocytes. nih.gov
Reduction in the ability of leukocytes to adhere to vascular endothelium and exit circulation. nih.gov
Impairment of various T-cell functions. nih.gov
Observational studies have consistently demonstrated a dose-dependent increase in the risk for serious infections with corticosteroid use. nih.gov For example, one study found an increased risk of serious bacterial infections with as little as 5 mg of prednisone (B1679067) equivalent for one week. nih.gov The risk of opportunistic infections, such as herpes zoster and tuberculosis, is also a concern. nih.gov
Patients receiving methylprednisolone should be monitored for signs of infection. nih.gov It is also recommended to avoid live or live-attenuated vaccines during treatment. oncolink.org
Gastrointestinal Complications (e.g., Bleeding, Irritation)
Treatment with methylprednisolone hemisuccinate can be associated with a range of gastrointestinal complications. nih.gov These can include gastritis, the formation of ulcers, and gastrointestinal bleeding. nih.gov In some cases, the medication can cause a tear in the intestinal wall. oncolink.org
Symptoms that may indicate gastrointestinal complications include:
Unexpected bleeding oncolink.org
Blood in the stool or black, tarry stools oncolink.orgmskcc.org
Coughing up blood or vomit that resembles coffee grounds oncolink.orgmskcc.org
Severe abdominal pain oncolink.org
Clinical trials have reported pancreatitis and a swollen abdomen as possible side effects. medicalnewstoday.com The risk of gastrointestinal ulceration or irritation may be increased when methylprednisolone is used in combination with other medications, such as deferasirox. doctorabad.com Taking methylprednisolone with food or milk may help to prevent nausea and heartburn. oncolink.org
Cardiovascular and Metabolic Effects (e.g., Hyperglycemia, Hypertension)
Methylprednisolone hemisuccinate can induce significant cardiovascular and metabolic side effects. One of the most common is hyperglycemia, or high blood sugar. oncolink.orgnih.gov This can occur in both diabetic and non-diabetic patients. researchgate.netnih.gov Glucocorticoids stimulate gluconeogenesis, the process of generating glucose, which leads to elevated blood glucose levels. nih.govresearchgate.net
A prospective study of non-diabetic patients receiving intravenous methylprednisolone pulses found a significant increase in fasting glucose levels after each pulse. researchgate.netnih.gov The prevalence of fasting hyperglycemia after the first, second, and third pulses was 68%, 94%, and 98%, respectively. researchgate.netnih.gov
Fasting Glucose Levels in Non-Diabetic Patients After Methylprednisolone Pulses
| Time Point | Mean Fasting Glucose (mg/dL) |
| Baseline | 83 ± 10 |
| After 1st Pulse | 140 ± 28 |
| After 2nd Pulse | 160 ± 38 |
| After 3rd Pulse | 183 ± 44 |
Data from a prospective observational study. researchgate.netnih.gov
In addition to hyperglycemia, methylprednisolone can cause fluid retention, which may lead to hypertension (high blood pressure). nih.gov Other potential cardiovascular and metabolic effects include:
Arrhythmias nih.gov
Hyperlipidemia (high cholesterol) nih.gov
Hypokalemia (low potassium levels) pediatriconcall.com
Regular monitoring of blood pressure, blood glucose, and electrolytes is recommended for patients receiving methylprednisolone. nih.gov
Management Strategies for Adverse Events (Research on Mitigation)
Research into the management of adverse events associated with methylprednisolone hemisuccinate focuses on monitoring, prevention, and symptomatic treatment. An interprofessional team approach is considered crucial for minimizing adverse effects and improving patient outcomes. nih.gov
Key management strategies include:
Monitoring: Regular monitoring of blood pressure, blood glucose, electrolytes, weight, bone mineral density, and intraocular pressure is essential. nih.gov In pediatric patients, growth and development should also be closely monitored. nih.gov
Dose Adjustment: Using the lowest possible effective dose for the shortest duration can help to mitigate side effects. cedars-sinai.org In some cases, alternate-day therapy may be used to reduce pituitary suppression. nih.gov
Prophylactic Treatment: For patients at high risk of glucocorticoid-induced osteoporosis, preventive treatment with medications like bisphosphonates may be considered. nih.gov Adequate intake of calcium and vitamin D is also recommended. rheumatology.org
Symptomatic Care: For acute overdose, treatment is generally supportive and symptomatic. nih.gov In cases of severe hyperglycemia in diabetic patients, adjustments to hypoglycemic medications may be necessary. nih.gov
Patient Education: Informing patients about potential side effects and the importance of reporting any new or worsening symptoms is a key part of management. researchgate.net
For elderly patients or those with comorbidities such as diabetes, more careful monitoring and potential dosage adjustments are often necessary to reduce the risk of adverse reactions. nih.gov
Emerging Research Areas and Future Directions
Exploration of Novel Therapeutic Targets and Indications
While methylprednisolone (B1676475) hemisuccinate is a well-established treatment for a variety of inflammatory and autoimmune conditions, researchers are actively exploring its potential in new therapeutic areas. drugbank.comebi.ac.uknih.gov These investigations often stem from a deeper understanding of the drug's anti-inflammatory and immunosuppressive mechanisms. nih.govnih.gov
One area of significant interest is its application in various forms of acute injury and critical illness. For instance, its use in acute respiratory distress syndrome (ARDS) is the subject of ongoing study. jarem.orgnih.govnih.govjarem.org Research has explored whether early administration of methylprednisolone can improve lung function and reduce mortality in these critically ill patients. jarem.orgjarem.orgresearchgate.net Similarly, its role in the treatment of severe sepsis and septic shock continues to be a topic of research and debate, with studies investigating its potential to modulate the dysregulated immune response characteristic of these conditions. nih.govemra.orgresearchgate.netresearchgate.net
Another prominent area of investigation is in the context of neurological and nerve injuries. The use of high-dose methylprednisolone sodium succinate (B1194679) in acute spinal cord injury has been a subject of extensive research and considerable controversy. nih.govplos.orgnih.govuky.edu Furthermore, research is exploring its efficacy in other neurological conditions, such as its potential to improve outcomes in patients with sudden sensorineural hearing loss by reducing inflammation and improving cerebral microcirculation. nih.gov There is also research into its use in combination with other treatments for conditions like lobar intracerebral hemorrhage. patsnap.com
The table below summarizes some of the novel therapeutic targets and indications currently under investigation for methylprednisolone hemisuccinate.
| Therapeutic Area | Specific Indication | Rationale for Exploration | Key Research Focus |
| Critical Illness | Acute Respiratory Distress Syndrome (ARDS) | Potent anti-inflammatory effects to mitigate lung injury. nih.govresearchgate.net | Timing of administration, impact on mortality and duration of mechanical ventilation. jarem.orgnih.gov |
| Sepsis and Septic Shock | Modulation of the systemic inflammatory response. emra.orgresearchgate.net | Efficacy in improving hemodynamics and survival, potential for adverse effects. nih.govresearchgate.net | |
| Neurological Injury | Acute Spinal Cord Injury | Neuroprotective effects to reduce secondary injury. uky.edu | Efficacy in improving motor function, optimal treatment window, and resolution of controversy. nih.govnih.gov |
| Sudden Sensorineural Hearing Loss | Reduction of cochlear inflammation and improvement of microcirculation. nih.gov | Combined effects with other therapies on auditory outcomes. nih.gov | |
| Intracerebral Hemorrhage | Reduction of inflammation and edema around the hematoma. patsnap.com | Efficacy and safety when combined with surgical evacuation. patsnap.com |
Advanced Pharmacokinetic and Pharmacodynamic Modeling for Optimized Regimens
To move beyond standardized dosing and improve the therapeutic index of methylprednisolone hemisuccinate, researchers are increasingly employing advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling. These models aim to describe the complex relationship between the drug's concentration in the body over time and its physiological effects, both intended and adverse. nih.gov
Pharmacokinetic studies focus on how the body absorbs, distributes, metabolizes, and eliminates the drug. For methylprednisolone hemisuccinate, this includes understanding the rapid conversion of the prodrug, methylprednisolone hemisuccinate, to its active form, methylprednisolone. nih.gov Research has shown that factors such as the time of day can influence the drug's clearance from the body, with a 28% greater clearance observed in the afternoon compared to the morning. nih.gov This has implications for optimizing dosing schedules to maximize efficacy while minimizing side effects.
Pharmacodynamic modeling links the concentration of methylprednisolone to its biological effects. For example, models have been developed to describe the suppressive effects of methylprednisolone on biomarkers like serum cortisol and blood histamine (B1213489). nih.gov These models can help in determining the concentration of the drug needed to achieve a desired level of immunosuppression or anti-inflammatory effect.
The integration of PK and PD modeling allows for the simulation of different dosing regimens to predict their outcomes. This can help in designing clinical trials and, ultimately, in tailoring treatment to individual patients. The goal is to identify dosing strategies that achieve the desired therapeutic effect while minimizing the risk of adverse events.
The following table highlights key parameters and findings from PK/PD studies of methylprednisolone hemisuccinate:
| Parameter | Description | Key Findings and Implications |
| Pharmacokinetics (PK) | ||
| Prodrug Conversion | Methylprednisolone hemisuccinate is rapidly converted to active methylprednisolone. nih.gov | The rapid conversion ensures that the active drug is quickly available to exert its effects. |
| Clearance | The rate at which the drug is removed from the body. | Clearance is higher in the afternoon, suggesting time-of-day may influence drug exposure. nih.gov |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Methylprednisolone has a volume of distribution of approximately 1.24 L/kg. nih.gov |
| Pharmacodynamics (PD) | ||
| Biomarker Suppression | The effect of the drug on markers of inflammation and immune response. | Models can quantify the suppressive effect on cortisol and histamine levels. nih.gov |
| 50% Inhibitory Concentration (IC50) | The concentration of the drug that is required for 50% inhibition in vitro. | The IC50 for methylprednisolone's effects on various cells can be determined, indicating the drug's potency. nih.gov |
Development of Patient-Specific and Precision Medicine Approaches
The "one-size-fits-all" approach to methylprednisolone hemisuccinate therapy is being challenged by the principles of precision medicine. The goal is to tailor treatment to the individual patient, taking into account their unique genetic makeup, disease characteristics, and other physiological factors. This approach holds the promise of maximizing therapeutic benefit while minimizing adverse effects.
A key aspect of this is the identification of biomarkers that can predict a patient's response to treatment. For example, in the context of sepsis, research has explored whether the response to an ACTH stimulation test could identify a subgroup of patients more likely to benefit from corticosteroid therapy. emra.org While the use of methylprednisolone in sepsis remains controversial, such approaches represent a move towards more personalized treatment decisions. nih.govemra.org
Genetic factors can also influence how a patient responds to methylprednisolone. Variations in genes that code for drug-metabolizing enzymes or glucocorticoid receptors could lead to differences in drug efficacy and susceptibility to side effects. Although research in this area is still emerging for methylprednisolone hemisuccinate specifically, it is a logical extension of the broader field of pharmacogenomics.
Furthermore, the characteristics of the disease itself can guide treatment decisions. For instance, in acute spinal cord injury, the timing of administration relative to the injury is a critical factor influencing outcomes. nih.gov In multiple sclerosis, the type of disease (e.g., relapsing-remitting vs. progressive) influences long-term treatment strategies. core.ac.uknih.gov
The development of patient-specific approaches requires the integration of clinical data, biomarker information, and advanced modeling techniques to create individualized treatment algorithms.
Long-Term Outcome Studies and Quality of Life Assessments
Beyond the immediate effects of treatment, there is a growing emphasis on understanding the long-term outcomes and impact on quality of life for patients receiving methylprednisolone hemisuccinate. This is particularly important for chronic conditions or for acute treatments that may have lasting consequences.
In multiple sclerosis, for example, studies have investigated the long-term effects of pulsed methylprednisolone on disease progression and disability. core.ac.uknih.gov While short-term benefits in treating relapses are well-established, the influence on the long-term course of the disease is still a subject of investigation. nih.gov Some evidence suggests that periodic high-dose intravenous methylprednisolone may reduce the risk of disability progression over a five-year period in patients with relapsing-remitting MS. core.ac.uk
Quality of life is another critical endpoint. Studies in various conditions, from cancer to inflammatory diseases, have assessed the impact of methylprednisolone on patient-reported outcomes. nih.govnih.gov For instance, a study in preterminal cancer patients found that methylprednisolone significantly improved quality of life as assessed by various scales. nih.gov In severe asthma, the use of biologic therapies to reduce the need for oral corticosteroids has been shown to decrease steroid-related toxicity and improve quality of life over the long term. aaaai.org
These long-term studies are essential for providing a comprehensive picture of the benefits and risks of methylprednisolone hemisuccinate therapy and for informing shared decision-making between clinicians and patients.
Resolution of Controversies in Specific Clinical Applications
The use of methylprednisolone hemisuccinate in certain clinical settings is surrounded by controversy, and ongoing research aims to provide clearer guidance. Two of the most prominent areas of debate are its use in acute spinal cord injury and in sepsis.
Acute Spinal Cord Injury: The administration of high-dose methylprednisolone sodium succinate for acute spinal cord injury has been a topic of intense debate for decades. nih.gov Initial studies suggested a potential for modest neurological benefit if administered within eight hours of injury. nih.gov However, subsequent analyses and concerns about potential side effects have led to conflicting recommendations from various clinical bodies. nih.govplos.org Recent meta-analyses continue to examine the data, with some suggesting a small but potentially meaningful benefit in motor recovery, particularly in patients with cervical spinal cord injuries. nih.govyoutube.com The debate is increasingly considering patient perspectives, with studies showing that many patients with spinal cord injuries would favor receiving the treatment despite the risks. plos.org
Sepsis and Septic Shock: The role of corticosteroids in sepsis and septic shock is another area of long-standing controversy. nih.govemra.org While the rationale for using an anti-inflammatory agent in a condition characterized by a dysregulated inflammatory response is clear, clinical trials have yielded conflicting results. nih.govemra.org Some studies have suggested a benefit in terms of shock reversal, while others have failed to show a mortality benefit and have even raised concerns about an increased risk of secondary infections. nih.gov Recent large-scale trials and meta-analyses continue to investigate the efficacy and safety of corticosteroids, including methylprednisolone, in this patient population, with some research comparing its effects to other corticosteroids like hydrocortisone (B1673445). researchgate.netconsensus.app The consensus remains elusive, and the decision to use methylprednisolone in sepsis is often individualized.
Innovative Formulation and Delivery System Research
To enhance the efficacy and safety of methylprednisolone, researchers are exploring innovative formulations and delivery systems. These approaches aim to target the drug to specific sites of inflammation or to provide sustained release, thereby maximizing local effects while minimizing systemic exposure and associated side effects.
One area of research involves the development of nanocarriers, such as liposomes and polymeric micelles, to deliver methylprednisolone. For example, liposomes conjugated with specific antibodies could potentially target inflamed tissues more effectively. In the context of acute lung injury, nanobody-conjugated liposomes loaded with methylprednisolone have been shown to increase lung-targeting specificity.
Another approach is the development of prodrugs or drug conjugates designed to release methylprednisolone at the target site. For instance, a conjugate of methylprednisolone and lysozyme (B549824) has been designed for renal targeting, with the aim of improving the treatment of kidney diseases. nih.gov This approach utilizes the natural tendency of lysozyme to accumulate in the kidneys to deliver the corticosteroid where it is needed most. nih.gov
Self-assembling nanoformulations are also being investigated. Water-soluble methylprednisolone succinate can self-assemble with certain block copolymers to form mixed micelles, which may enhance the drug's loading and availability at the cellular level. researchgate.net These advanced delivery systems hold the potential to revolutionize how methylprednisolone is used, making it a more targeted and effective therapy.
Q & A
Q. What are the key physicochemical properties of methylprednisolone hemisuccinate critical for formulation design?
Methylprednisolone hemisuccinate is a hygroscopic solid with solubility varying significantly across solvents: it is very slightly soluble in water, freely soluble in alcohol, and soluble in acetone . These properties influence formulation strategies, such as selecting ethanol-based solvents for crystallization or aqueous-compatible excipients for injectable forms. Stability studies must account for its hygroscopic nature to avoid degradation during storage .
Q. How can researchers optimize synthesis and purification processes for methylprednisolone hemisuccinate?
Process parameters such as cooling rate, solvent selection (e.g., ethanol), and in situ monitoring tools (e.g., ATR-FTIR, FBRM, PVM) are critical. For example, Luo et al. demonstrated that combined ATR-FTIR-FBRM-PVM effectively tracks crystallization kinetics and polymorphic transitions in ethanol solutions, enabling real-time adjustments to improve yield and purity .
Q. What analytical methods are recommended for quantifying methylprednisolone hemisuccinate in biological matrices?
High-performance liquid chromatography (HPLC) is widely used. A rapid HPLC method separates methylprednisolone hemisuccinate from its metabolites (e.g., free methylprednisolone) in plasma and urine, with validation parameters including linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) .
Advanced Research Questions
Q. How can researchers address contradictions in solubility and stability data across studies?
Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent purity). To resolve these, replicate experiments under controlled conditions (e.g., USP guidelines for temperature and humidity) and validate results using orthogonal techniques like differential scanning calorimetry (DSC) for thermal stability .
Q. What experimental design considerations are critical for in vivo studies involving methylprednisolone hemisuccinate?
Key factors include:
- Dose-response relationships : Use pharmacokinetic data to establish effective doses (e.g., 10–100 mg/kg in rodent models) .
- Control groups : Include vehicle controls (e.g., saline) and comparator corticosteroids (e.g., hydrocortisone hemisuccinate) .
- Endpoint selection : Measure biomarkers like inflammatory cytokines (IL-6, TNF-α) and physiological outcomes (e.g., vascular reactivity) .
Q. How can researchers mitigate interference from degradation products during analytical quantification?
Degradation products (e.g., methylprednisolone 17-hemisuccinate) can co-elute with the parent compound. Employ gradient elution HPLC with UV detection (λ = 254 nm) and confirm peak identity using spiked standards or LC-MS/MS . For stability studies, stress testing (heat, light, pH extremes) identifies major degradation pathways .
Q. What methodologies are available for studying the drug’s mechanism of action in cell-based assays?
- Receptor binding assays : Use radiolabeled methylprednisolone hemisuccinate to quantify glucocorticoid receptor (GR) affinity (Kd values) .
- Gene expression profiling : RNA-seq or qPCR to assess GR-regulated genes (e.g., FKBP5, GILZ) .
- High-throughput screening : Robotics and automated imaging enable large-scale mutagenesis screens to identify cellular pathways affected by the drug .
Q. How can crystallization processes be scaled from lab to pilot plant while maintaining polymorphic purity?
Implement Quality-by-Design (QbD) principles:
- Critical process parameters (CPPs) : Stirring rate, cooling profile, solvent-to-antisolvent ratio .
- Process Analytical Technology (PAT) : Use in situ tools (e.g., FBRM for particle size distribution) to monitor and control crystallization in real time .
- Scale-down models : Validate lab-scale data using geometrically similar reactors to predict pilot-scale behavior .
Data Analysis and Interpretation
Q. How should researchers statistically analyze contradictory results in anti-inflammatory efficacy studies?
- Meta-analysis : Pool data from multiple studies to assess overall effect size and heterogeneity (e.g., using RevMan or R’s metafor package).
- Sensitivity analysis : Identify outliers or confounders (e.g., variations in animal strain or administration route) .
- Bayesian methods : Incorporate prior data to refine probability estimates for efficacy .
Q. What strategies are recommended for validating novel analytical methods in compliance with regulatory standards?
Follow ICH Q2(R1) guidelines:
- Specificity : Demonstrate resolution from impurities/degradants via forced degradation studies .
- Accuracy : Spike-and-recovery experiments (target: 95–105% recovery) .
- Robustness : Test method resilience to minor parameter changes (e.g., ±2% mobile phase composition) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
